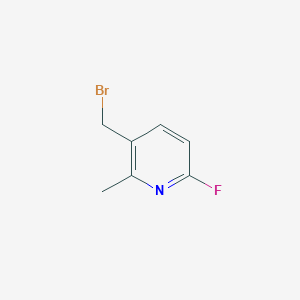

3-(Bromomethyl)-6-fluoro-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

3-(bromomethyl)-6-fluoro-2-methylpyridine |

InChI |

InChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 |

InChI Key |

XVDULSCMFBGSOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)F)CBr |

Origin of Product |

United States |

Significance of Pyridine Scaffolds in Advanced Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic motif ubiquitous in medicinal chemistry, agrochemicals, and materials science. tcichemicals.comnih.gov Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions with biological targets. The aromatic system allows for various functionalization reactions, making it a versatile scaffold for building complex molecules with diverse therapeutic and industrial applications. tcichemicals.comfishersci.ca

The Strategic Importance of Halomethyl Pyridines As Versatile Synthetic Intermediates

Halomethyl pyridines, such as chloromethyl or bromomethyl pyridines, are highly valuable synthetic intermediates. The halomethyl group is a reactive electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the pyridyl-methyl moiety into a wide range of molecules. For instance, the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using reagents like thionyl chloride or cyanuric chloride highlights a common strategy for creating these valuable building blocks. This reactivity is fundamental in synthesizing ligands for coordination chemistry and building blocks for pharmaceuticals.

The Role of Fluorine in Pyridine Chemistry

Precursor Synthesis and Functionalization of 2-Methyl-6-fluoropyridine Derivatives

The primary precursor for the synthesis of This compound (B6251090) is 2-fluoro-6-methylpyridine (B1294898), which is commercially available. The main challenge lies in the regioselective functionalization of this precursor at the 3-position.

Regioselective Functionalization Approaches

Achieving substitution at the C-3 position of the 2-fluoro-6-methylpyridine ring requires overcoming the directing effects of the existing substituents. The fluorine at the 6-position and the methyl group at the 2-position both influence the electronic and steric properties of the pyridine ring.

One promising strategy for regioselective C-H functionalization is Directed ortho-Metalation (DoM) . This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While direct C-H lithiation of 2-fluoro-6-methylpyridine at the 3-position has not been extensively documented, related transformations on substituted pyridines suggest its feasibility. For instance, the use of a temporary directing group or the inherent directing ability of the pyridine nitrogen in combination with a strong, sterically hindered base could potentially achieve the desired regioselectivity.

Another approach involves electrophilic aromatic substitution . However, the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. The presence of the electron-withdrawing fluorine atom further deactivates the ring. Nevertheless, under harsh conditions or with highly reactive electrophiles, substitution might be possible. The directing effects of the existing substituents would need to be carefully considered to favor the 3-position.

Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing halopyridines. While the fluorine atom at the 6-position is susceptible to nucleophilic attack, this is not the desired position for functionalization in this context. However, it is a competing reaction that must be managed by careful selection of reagents and reaction conditions.

Methodologies for Introducing the Fluorine Atom onto Pyridine Scaffolds

For syntheses starting from non-fluorinated precursors, several methods exist for the introduction of a fluorine atom onto a pyridine ring.

The Balz-Schiemann reaction is a classical method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aminopyridine. This method is often effective but can require harsh conditions.

More modern approaches include direct C-H fluorination . Reagents such as silver(II) fluoride (B91410) (AgF₂) have been shown to selectively fluorinate C-H bonds adjacent to the nitrogen in pyridines. nih.gov Another powerful electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which can be used for the direct fluorination of various aromatic and heteroaromatic compounds. researchgate.net

A patent describes the synthesis of 2-bromo-3-fluoro-6-picoline from 3-amino-2-bromo-6-picoline via a diazotization reaction in the presence of a fluoride source, showcasing a practical application of introducing fluorine onto a substituted picoline ring.

Bromination Strategies for the Methyl Group in 6-fluoro-2-methylpyridine Derivatives

The conversion of the methyl group at the 2-position to a bromomethyl group is a critical step in the synthesis of the target compound.

Radical Bromination Techniques and Optimization Protocols

Free-radical bromination is the most common method for the side-chain halogenation of alkylaromatic compounds. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The most frequently used brominating agent for this purpose is N-bromosuccinimide (NBS) .

The reaction conditions need to be carefully optimized to favor monobromination and minimize the formation of dibromo- and tribromo- side products. Key parameters to control include the stoichiometry of NBS, the concentration of the reactants, the choice of solvent, and the reaction temperature. Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are traditionally used.

| Parameter | Condition | Effect on Selectivity |

| Brominating Agent | N-Bromosuccinimide (NBS) | Generally selective for benzylic positions. |

| Initiator | AIBN, BPO, or UV light | Initiates the radical chain reaction. |

| Solvent | CCl₄, cyclohexane, benzene | Non-polar solvents are preferred. |

| Temperature | Reflux | Typically required to initiate and sustain the reaction. |

| Stoichiometry | 1.0-1.1 equivalents of NBS | Use of a slight excess can drive the reaction to completion, but a large excess increases the risk of multiple brominations. |

Selective Side-Chain Bromination Methodologies

The presence of other functional groups on the pyridine ring, such as the fluorine atom and any substituent at the 3-position, can influence the reactivity and selectivity of the side-chain bromination. The electron-withdrawing nature of the fluorine atom can deactivate the ring towards electrophilic attack, which is beneficial as it reduces the likelihood of ring bromination. However, its effect on the stability of the benzylic radical intermediate should be considered.

Research on the free-radical bromination of substituted picolines and lutidines has shown that the position of the methyl group relative to the nitrogen atom and other substituents significantly affects the reaction outcome. Generally, methyl groups further away from the deactivating nitrogen atom are more reactive. In the case of 6-fluoro-2-methylpyridine, the methyl group is adjacent to the nitrogen, which could influence its reactivity.

Alternative Synthetic Routes to this compound

Alternative synthetic strategies could involve building the substituted pyridine ring from acyclic precursors. Various methods for the synthesis of 2,3,6-trisubstituted pyridines have been reported, which could be adapted to produce the target compound or a close precursor. researchgate.netfao.orgresearchgate.netorganic-chemistry.orgrsc.org

For example, a multi-component reaction involving the condensation of smaller building blocks could be designed to construct the desired substitution pattern directly. Another approach could involve the functionalization of a pre-existing 3-substituted pyridine, followed by the introduction of the fluorine and methyl groups.

One potential route could start from a suitable 3-halopyridine derivative. For instance, the synthesis of 3-bromo-6-fluoro-2-methylpyridine (B1285544) has been reported, and this compound is also commercially available. sigmaaldrich.comtcichemicals.comnih.gov Starting from this precursor, the challenge would then be the selective introduction of the bromomethyl group at the 2-position. This could potentially be achieved through a sequence of reactions, such as lithiation followed by reaction with a suitable electrophile to install a hydroxymethyl or similar group, which could then be converted to the bromomethyl group.

Process Intensification and Scalability Considerations in the Synthesis of this compound

The industrial production of specialized chemical intermediates such as this compound necessitates synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Process intensification and careful consideration of scalability are paramount in transitioning a laboratory-scale synthesis to a robust manufacturing process. These efforts focus on developing methodologies that enhance reaction efficiency, minimize waste, and ensure consistent product quality on a larger scale.

Process intensification in chemical synthesis refers to the development of novel apparatuses and techniques that offer significant improvements over conventional batch production methods. A key strategy in this area is the adoption of continuous flow chemistry. uc.pt Unlike traditional batch reactors, flow chemistry systems allow for reactions to be carried out in a continuous stream within a network of tubes or microreactors. uc.ptnih.gov This approach offers inherent advantages, including superior control over reaction parameters like temperature, pressure, and reaction time due to a much higher surface-area-to-volume ratio. uc.pt For the synthesis of heterocyclic compounds like pyridines, this enhanced control can lead to higher yields, improved purity profiles, and significantly enhanced safety, particularly when dealing with highly exothermic or hazardous reactions. uc.pt

The modular nature of flow chemistry setups is another significant advantage, allowing for the integration of multiple reaction, separation, and purification steps into a single, automated sequence. uc.pt This can streamline the manufacturing process, reduce manual handling, and minimize the footprint of the production facility. For a multi-step synthesis that could lead to this compound, a continuous flow approach could telescope reaction sequences, thereby increasing time efficiency and reducing the potential for decomposition of unstable intermediates. uc.pt

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area, potential for hot spots | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency, can be non-uniform | Highly efficient and uniform mixing |

| Safety | Large volumes of reagents pose higher risks | Small reaction volumes at any given time enhance safety |

| Scalability | Often requires re-optimization of reaction conditions | Achieved by running the system for longer durations ("numbering-up") |

| Process Control | Slower response to parameter changes | Precise and rapid control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High, due to consistent reaction conditions |

This table provides a generalized comparison of batch and flow synthesis methodologies based on principles of chemical engineering and process chemistry.

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents a distinct set of challenges. A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and potential side reactions that may not be apparent at a smaller scale. nih.gov One of the primary considerations is the management of heat generated during the reaction (exothermicity). In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting the formation of impurities or even causing runaway reactions. nih.gov

| Factor | Consideration | Potential Impact on Scale-up |

| Reagent Stoichiometry | Optimizing the ratio of reactants and reagents (e.g., base, catalyst). | Affects conversion, yield, and impurity formation. Slight excesses may be needed at scale. nih.gov |

| Solvent Volume | Balancing concentration for reaction rate versus dilution for safety and impurity control. | Higher volumes can help control exotherms and reduce certain side products. nih.gov |

| Temperature Control | Managing reaction exotherms in large vessels. | Inadequate control can lead to reduced yield, lower purity, and safety hazards. nih.gov |

| Reaction Time | Determining the optimal duration for maximum conversion without product degradation. | Can be influenced by mixing and heat transfer efficiency at larger scales. |

| Purification | Developing a robust and scalable method (e.g., crystallization, distillation, chromatography). | Methods used in the lab may not be economically viable or practical for large quantities. |

| Cost of Goods | Evaluating the price and availability of raw materials and reagents for large-scale use. | High-cost reagents can make a process economically unfeasible at an industrial scale. nih.gov |

This table outlines key parameters and considerations involved in the process of scaling up a chemical synthesis, drawing on established principles of process chemistry. nih.gov

Ultimately, developing a scalable process for this compound requires a multi-faceted approach. It involves not only optimizing the chemical reaction itself but also considering the engineering principles that govern its performance at scale. The choice between an intensified process like continuous flow and a highly optimized batch process will depend on factors such as production volume, safety considerations, and economic targets.

Nucleophilic Substitution Reactions at the Bromomethyl Group of this compound

The bromomethyl group at the 3-position of the pyridine ring is the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, further enhanced by the fluoro substituent at the 6-position, makes the benzylic carbon of the bromomethyl group highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Investigations of SN1/SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred pathway for this compound will be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

The structure of this compound, being a primary benzylic-like halide, suggests a predisposition towards the SN2 mechanism. The SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the bromide leaving group. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The steric hindrance from the adjacent methyl group at the 2-position might slightly impede the backside attack, but it is generally not considered substantial enough to completely inhibit the SN2 pathway.

Conversely, an SN1 mechanism would involve the initial departure of the bromide ion to form a pyridyl-stabilized carbocation. The stability of this carbocation is a critical factor. The pyridine ring can stabilize an adjacent positive charge through resonance, particularly when the nitrogen atom can participate. However, the strong electron-withdrawing effect of the fluorine atom at the 6-position would destabilize the carbocation, making the SN1 pathway less favorable. Therefore, reactions of this compound are more likely to proceed via an SN2 mechanism under most conditions.

Exploration of Diverse Nucleophilic Reagents and Reaction Conditions

A wide array of nucleophiles can be employed to displace the bromine atom in this compound, leading to the formation of a diverse range of functionalized pyridine derivatives. The choice of nucleophile and reaction conditions allows for the tailored synthesis of target molecules.

Common nucleophiles include alkoxides, phenoxides, carboxylates, amines, thiols, and cyanide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) to facilitate the SN2 reaction. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrobromic acid generated during the reaction, especially when using neutral nucleophiles like alcohols or amines.

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophiles | Sodium ethoxide | Ether |

| Sodium phenoxide | Aryl ether | |

| Sodium acetate | Ester | |

| Nitrogen Nucleophiles | Ammonia | Primary amine |

| Piperidine | Tertiary amine | |

| Sodium azide | Azide | |

| Sulfur Nucleophiles | Sodium thiophenoxide | Thioether |

| Sodium hydrosulfide | Thiol | |

| Carbon Nucleophiles | Sodium cyanide | Nitrile |

| Diethyl malonate | Substituted malonic ester |

Radical Reactions Involving the Bromomethyl Moiety of this compound

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage under radical conditions, opening up another avenue of reactivity for this compound.

Homolytic Cleavage and Radical Cascade Processes

Homolytic cleavage of the C-Br bond can be initiated by heat, UV light, or a radical initiator such as azobisisobutyronitrile (AIBN). This generates a pyridylmethyl radical, which is a key intermediate in various radical-mediated transformations. This radical is stabilized by resonance with the pyridine ring.

Once formed, the pyridylmethyl radical can participate in a variety of subsequent reactions. These include:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 3,6-difluoro-2-methylpyridine.

Addition to multiple bonds: The radical can add to alkenes or alkynes, initiating a radical polymerization or a radical addition reaction.

Radical cascade reactions: In appropriately designed systems, the initial radical can trigger a series of intramolecular or intermolecular reactions, leading to the rapid construction of complex molecular architectures.

The presence of the fluoro and methyl groups on the pyridine ring can influence the stability and reactivity of the radical intermediate, potentially affecting the regioselectivity and stereoselectivity of subsequent reactions.

Photoredox Catalysis in Transformations of this compound

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. In this context, this compound can serve as an excellent substrate. A photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with this compound.

This SET process can lead to the formation of the pyridylmethyl radical, which can then undergo a variety of synthetic transformations. Photoredox catalysis offers several advantages over traditional radical initiation methods, including milder reaction conditions, higher functional group tolerance, and the ability to access unique reaction pathways. For instance, the generated radical can be coupled with other radical species or can be further oxidized or reduced to access cationic or anionic intermediates.

| Photocatalyst | Light Source | Reaction Type |

| [Ru(bpy)₃]Cl₂ | Blue LED | Radical coupling |

| Eosin Y | Green LED | Reductive dehalogenation |

| Iridium complexes | Visible light | Giese-type additions |

Reactivity of the Pyridine Nucleus of this compound

The pyridine ring in this compound is an electron-deficient aromatic system. The electronegative nitrogen atom and the fluoro substituent at the 6-position significantly reduce the electron density of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) but generally unreactive towards electrophilic aromatic substitution.

The fluorine atom at the 6-position is the most likely site for nucleophilic attack, as it is ortho to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex. Strong nucleophiles, such as alkoxides or amines, can displace the fluoride ion, particularly at elevated temperatures. The bromomethyl and methyl groups on the ring will also influence the regioselectivity of such reactions through their electronic and steric effects. However, under many conditions, the reactivity of the bromomethyl group towards nucleophiles is significantly higher than that of the C-F bond on the pyridine ring, allowing for selective functionalization at the benzylic position.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If forced under harsh conditions, substitution would likely occur at the positions least deactivated by the ring nitrogen and the fluoro group, but this is not a common mode of reactivity for this class of compounds.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool for the synthesis of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The functionalization of pyridine derivatives can be challenging due to the inherent electronic properties of the heterocycle and the potential for catalyst deactivation by the nitrogen lone pair. researchgate.net

For this compound, the possible sites for direct C-H functionalization are the C-4 and C-5 positions. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the nature of the catalyst and directing group, if any. The fluorine at C-6 and the methyl group at C-2 create a sterically hindered environment around the C-2, C-3, and C-6 positions. The electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack but can direct metalation to the adjacent C-5 position.

Recent advancements have focused on transition metal-catalyzed C-H functionalization, which can proceed via various mechanisms, including concerted metalation-deprotonation, oxidative addition, and electrophilic cleavage. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial in achieving high regioselectivity and yield.

Table 1: Potential Direct C-H Functionalization Reactions of this compound This table presents hypothetical data based on known reactivity of similar pyridine derivatives.

| Reaction Type | Reagents | Potential Product(s) | Expected Regioselectivity |

| Arylation | Aryl halide, Pd catalyst | 4-Aryl or 5-Aryl derivative | C-5 favored due to F direction |

| Alkenylation | Alkene, Rh or Ru catalyst | 4-Alkenyl or 5-Alkenyl derivative | Mixture of isomers |

| Borylation | Bis(pinacolato)diboron, Ir catalyst | 4-Boryl or 5-Boryl derivative | C-5 favored |

Cross-Coupling Reactions at Peripheral Positions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the primary site for traditional cross-coupling reactions would be the bromomethyl group at the C-3 position. This benzylic bromide is susceptible to a variety of palladium-catalyzed cross-coupling reactions. nih.gov

The C-Br bond of the bromomethyl group is significantly more reactive towards oxidative addition to a low-valent palladium catalyst than the C-H bonds of the pyridine ring. This allows for selective functionalization at this position. Common cross-coupling reactions applicable here include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.comyoutube.com

Table 2: Representative Cross-Coupling Reactions at the Bromomethyl Position This table presents hypothetical data based on known reactivity of benzylic bromides.

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 3-(Arylmethyl)-6-fluoro-2-methylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-(Alkynylmethyl)-6-fluoro-2-methylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 3-(Aminomethyl)-6-fluoro-2-methylpyridine |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgacs.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. acs.orgnih.gov

In this compound, the fluorine atom at the C-6 position can act as a weak directing group, potentially directing lithiation to the C-5 position. However, the methyl group at C-2 and the bromomethyl group at C-3 could also influence the regioselectivity. The nitrogen atom of the pyridine ring itself can act as a directing group, typically favoring metalation at the C-2 and C-6 positions. Given the substitution pattern, metalation at C-5 directed by the fluorine atom is a plausible outcome, especially with a bulky lithium amide base to minimize nucleophilic attack at the pyridine ring. clockss.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. thieme-connect.com

Table 3: Potential Directed Ortho Metalation and Electrophilic Quench This table presents hypothetical data based on known DoM of fluorinated pyridines.

| Directing Group | Base | Electrophile | Potential Product |

| C-6 Fluoro | LDA or LTMP | DMF | 5-Formyl-3-(bromomethyl)-6-fluoro-2-methylpyridine |

| C-6 Fluoro | LDA or LTMP | I₂ | 5-Iodo-3-(bromomethyl)-6-fluoro-2-methylpyridine |

| C-6 Fluoro | LDA or LTMP | (CH₃)₃SiCl | 5-Trimethylsilyl-3-(bromomethyl)-6-fluoro-2-methylpyridine |

Multi-Component Reactions and Cycloaddition Chemistry Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. nih.govmdpi.com These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity. acsgcipr.org

The this compound scaffold can be incorporated into MCRs in several ways. The bromomethyl group is a versatile handle for introducing the pyridine moiety into an MCR. For instance, it can be converted into an isocyanide, an aldehyde, or an amine, which are common components in well-known MCRs such as the Ugi, Passerini, and Hantzsch reactions. mdpi.com

Alternatively, the bromomethyl group can act as an electrophilic component in certain MCRs. For example, it could participate in reactions involving in situ formation of ylides or other nucleophilic species. The pyridine nitrogen can also play a role in the reaction mechanism, either as a basic site or as a nucleophile.

Cycloaddition reactions, another class of powerful bond-forming processes, could also be envisaged. While the pyridine ring itself is generally unreactive in Diels-Alder reactions as a diene, it can participate as a dienophile or in [2+2] and [3+2] cycloadditions under specific conditions or after activation. The bromomethyl group could be transformed into a dipolarophile or a 1,3-dipole precursor to engage in cycloaddition chemistry.

Table 4: Potential Multi-Component and Cycloaddition Reactions This table presents hypothetical scenarios for incorporating the target compound into advanced synthetic strategies.

| Reaction Type | Precursor from Target Compound | Other Components | Potential Product Class |

| Ugi Reaction | 3-(Isocyanomethyl)-6-fluoro-2-methylpyridine | Aldehyde, Amine, Carboxylic acid | α-Acylamino amides |

| Hantzsch Pyridine Synthesis | 3-Formyl-6-fluoro-2-methylpyridine | β-Ketoester, Ammonia | Dihydropyridines |

| [3+2] Cycloaddition | Azide derived from bromomethyl group | Alkyne | Triazoles |

Strategic Derivatization and Synthetic Applications of 3 Bromomethyl 6 Fluoro 2 Methylpyridine in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) Derivatives from 3-(Bromomethyl)-6-fluoro-2-methylpyridine (B6251090)

The benzylic-like bromide of the 3-(bromomethyl) group is the most prominent feature for the derivatization of this compound, serving as a key handle for introducing a wide range of functional groups via nucleophilic substitution reactions. ksu.edu.samasterorganicchemistry.comorganic-chemistry.org This reactivity allows for the straightforward synthesis of a diverse library of pyridine derivatives.

The conversion of the bromomethyl group into a carboxylic acid or ester functionality significantly broadens the synthetic utility of the pyridine core, providing a gateway for amide bond formation, further reductions, or the introduction of other functional groups. A common and efficient method to achieve this transformation is a two-step sequence involving cyanation followed by hydrolysis.

The first step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide salt, typically sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to yield (6-fluoro-2-methylpyridin-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions affords (6-fluoro-2-methylpyridin-3-yl)acetic acid. google.comgoogleapis.com Esterification of the resulting carboxylic acid can be readily accomplished using standard methods, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid. nih.govrsc.org

Table 1: Proposed Synthesis of Pyridine Carboxylic Acid and Ester from this compound

| Step | Reactant(s) | Reagents | Product |

|---|---|---|---|

| 1. Cyanation | This compound | NaCN, DMSO | (6-Fluoro-2-methylpyridin-3-yl)acetonitrile |

| 2. Hydrolysis | (6-Fluoro-2-methylpyridin-3-yl)acetonitrile | HCl (aq) or NaOH (aq), then H₃O⁺ | (6-Fluoro-2-methylpyridin-3-yl)acetic acid |

The electrophilic nature of the bromomethyl group makes this compound an excellent substrate for the synthesis of pyridine-based amines through nucleophilic substitution with a wide variety of primary and secondary amines. rsc.org These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct. The resulting (6-fluoro-2-methylpyridin-3-yl)methanamine (B8698907) derivatives are valuable intermediates for the construction of more complex bioactive molecules.

Amide derivatives are subsequently prepared from the corresponding pyridine carboxylic acids (synthesized as described in 4.1.1). Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. nih.gov

Table 2: Synthesis of Pyridine-Based Amines and Amides

| Reaction | Starting Material | Reagents | Product Class |

|---|---|---|---|

| Amination | This compound | R¹R²NH, Base (e.g., K₂CO₃) | N-((6-fluoro-2-methylpyridin-3-yl)methyl)amines |

The synthetic versatility of this compound extends to the formation of C-O, C-S, and C-P bonds.

Ethers and Thioethers: Williamson ether synthesis provides a straightforward route to pyridine-containing ethers. The reaction involves the treatment of this compound with an alkoxide or phenoxide nucleophile. Similarly, thioethers can be prepared by reacting the starting bromide with a thiol in the presence of a base, or with a pre-formed thiolate salt. nuph.edu.uaresearchgate.net These reactions typically proceed in high yield under mild conditions.

Phosphonates: Pyridine-containing phosphonates are readily accessible via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgyoutube.com Heating this compound with a trialkyl phosphite, such as triethyl phosphite, results in the formation of the corresponding diethyl ((6-fluoro-2-methylpyridin-3-yl)methyl)phosphonate. nih.govresearchgate.net These phosphonate (B1237965) esters are valuable precursors for Horner-Wadsworth-Emmons reagents, which are used to synthesize alkenes.

Table 3: Synthesis of Pyridine-Containing Ethers, Thioethers, and Phosphonates

| Product Class | Synthetic Method | Nucleophile/Reagent | General Product Structure |

|---|---|---|---|

| Ethers | Williamson Ether Synthesis | R-O⁻Na⁺ | 6-Fluoro-3-(alkoxymethyl)-2-methylpyridine |

| Thioethers | Nucleophilic Substitution | R-S⁻Na⁺ | 6-Fluoro-3-((alkylthio)methyl)-2-methylpyridine |

Applications of this compound as a Core Building Block for Bioactive Scaffolds

The diverse array of functional groups that can be introduced onto the this compound scaffold makes it an invaluable starting material for the synthesis of complex, biologically active molecules. nih.govmdpi.com The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov

This compound and its derivatives can serve as platforms for the construction of more elaborate heterocyclic systems, including fused bi- and polycyclic rings. nih.govnih.gov For instance, the derivatives synthesized in section 4.1 can undergo intramolecular cyclization reactions to form novel ring systems. nih.govbeilstein-journals.orgresearchgate.net A derivative containing a nucleophilic group at the terminus of the side chain introduced at the 3-position can potentially cyclize onto the pyridine ring, although this may require activation of the ring.

Furthermore, the bromine atom at the 6-position (if starting from a 6-bromo precursor to this compound) or the fluorine atom itself can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, respectively. organic-chemistry.org These reactions, combined with the derivatization of the bromomethyl group, allow for the rapid assembly of complex, multi-functionalized heterocyclic scaffolds. beilstein-journals.org

Substituted pyridines are integral components of numerous approved drugs and agrochemicals. The structural motifs accessible from this compound are of significant interest in medicinal chemistry. For example, the (pyridinylmethyl)amine substructure is found in a variety of pharmacologically active compounds. Patents for insecticides have described related structures such as 3-(2-chloro-5-pyridylmethyl)-2-(nitromethylene)thiazolidine, highlighting the utility of pyridylmethyl halides in constructing bioactive molecules. googleapis.com

The ability to generate a diverse library of ethers, thioethers, amines, amides, and other derivatives from a single, readily accessible starting material allows for the exploration of a broad chemical space in the search for new therapeutic agents. The specific substitution pattern of this compound—with substituents at the 2, 3, and 6 positions—provides a unique three-dimensional arrangement of functional groups that can be optimized for interaction with biological targets.

Utility in Agrochemical Molecule Construction

The pyridine ring is a well-established toxophore found in numerous commercially successful pesticides, including fungicides, insecticides, and herbicides. The incorporation of fluorine atoms often enhances metabolic stability, bioavailability, and binding affinity of the molecule to its biological target. This compound serves as a valuable synthon for introducing the 6-fluoro-2-methylpyridine moiety into larger, more complex structures destined for agrochemical applications.

The primary point of reactivity is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile connection of the pyridine core to various other molecular fragments, a common strategy in the modular assembly of new agrochemical candidates. Key reactions include ether, thioether, and amine linkages, which are prevalent in many active pesticide structures.

For instance, in the design of novel fungicides, the 6-fluoro-2-methylpyridine unit can be linked to a second heterocyclic system (e.g., a pyrazole, triazole, or oxazole) known to contribute to antifungal activity. The bromomethyl group enables this linkage through straightforward alkylation of a hydroxyl, thiol, or amine functional group on the second heterocycle.

Table 1: Potential Reactions for Agrochemical Synthesis using this compound

| Nucleophile Type | Reagent Example | Linkage Formed | Potential Agrochemical Class |

| O-Nucleophile | Phenol derivative | Ether | Fungicide, Herbicide |

| S-Nucleophile | Thiophenol derivative | Thioether | Fungicide, Acaricide |

| N-Nucleophile | Aniline derivative | Secondary Amine | Insecticide, Fungicide |

| N-Nucleophile | Triazole derivative | N-Alkyl triazole | Fungicide |

The strategic placement of the fluoro and methyl groups on the pyridine ring also plays a crucial role. The 6-fluoro substituent modifies the electronic properties of the ring, influencing its pKa and susceptibility to metabolic oxidation. The 2-methyl group can provide steric hindrance, potentially directing binding interactions or protecting adjacent positions from metabolic attack. This combination of a reactive handle and carefully placed ring substituents makes this compound a highly valuable building block for generating libraries of novel compounds in the discovery pipeline for next-generation crop protection agents.

Development of Catalytic Ligands and Organocatalysts Derived from this compound

Pyridine-containing ligands are ubiquitous in transition metal catalysis due to the strong coordination of the pyridyl nitrogen to metal centers. The development of novel ligands with tailored steric and electronic properties is critical for advancing catalytic efficiency and selectivity. This compound offers a convenient entry point for incorporating a 6-fluoro-2-methylpyridine unit into more complex ligand architectures.

The bromomethyl group can be used to covalently attach the pyridine moiety to a larger ligand backbone. For example, reaction with a primary or secondary amine on a chiral scaffold can generate new bidentate or tridentate ligands. Similarly, reaction with phosphine (B1218219) nucleophiles can yield phosphine-pyridine ligands, which are important in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations.

Table 2: Examples of Ligand Scaffolds Derivable from this compound

| Ligand Class | Synthetic Reaction | Potential Catalytic Application |

| P,N-Ligands | Reaction with diphenylphosphine | Asymmetric Hydrogenation, Cross-Coupling |

| N,N-Ligands | Reaction with ethylenediamine | Oxidation Catalysis, Polymerization |

| N,N,N-Ligands | Reaction with diethylenetriamine | Atom Transfer Radical Polymerization (ATRP) |

| Organocatalysts | Quaternization with a chiral amine | Asymmetric Phase-Transfer Catalysis |

Furthermore, the pyridinium (B92312) salt formed by the quaternization of the pyridine nitrogen can itself act as an organocatalyst. By reacting this compound with a chiral amine or phosphine, novel chiral pyridinium or phosphonium (B103445) salts can be synthesized. These species have potential applications as phase-transfer catalysts or as general Brønsted acid/base catalysts in asymmetric synthesis. The fluorine substituent can modulate the Lewis basicity of the parent pyridine and the acidity of the resulting pyridinium salt, providing a means to fine-tune the catalyst's reactivity.

Contributions of this compound to Total Synthesis Campaigns

In the total synthesis of complex natural products, the efficient introduction of substituted heterocyclic rings is often a significant challenge. Readily available and functionalized building blocks like this compound are therefore highly sought after. The compound provides a pre-functionalized 6-fluoro-2-methylpyridine core that can be incorporated into a synthetic route, saving numerous steps that would otherwise be required to construct and substitute the ring from scratch.

The bromomethyl group is a versatile handle for forming key bonds. It can participate in the formation of carbon-carbon bonds through reactions with organometallic reagents (e.g., Grignard or organocuprate reagents) or stabilized carbanions (e.g., malonate esters). This allows for the extension of a carbon chain from the pyridine ring, a crucial step in building the carbon skeleton of a natural product.

Alternatively, the bromomethyl group can be used to attach the pyridine ring to a larger intermediate via a heteroatom linkage (C-O, C-N, C-S), as described previously. This is particularly useful in late-stage functionalization, where a complex core structure has already been assembled and the pyridine moiety is introduced near the end of the synthesis. The reactivity of the bromomethyl group is generally compatible with a wide range of other functional groups, making it suitable for use in intricate synthetic sequences. While specific examples in completed total syntheses are not yet prominent in the literature, the inherent reactivity profile of this compound marks it as a building block with high potential for future applications in this field.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research Pertaining to 3 Bromomethyl 6 Fluoro 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Bromomethyl)-6-fluoro-2-methylpyridine (B6251090) and its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For a comprehensive analysis, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR are employed.

While specific spectral data for "this compound" is not extensively published, the expected chemical shifts and coupling constants can be predicted based on the analysis of related fluorinated pyridine (B92270) structures. For instance, in the ¹H NMR spectrum, one would expect to observe distinct signals for the methyl (CH₃) protons, the bromomethyl (CH₂Br) protons, and the two aromatic protons on the pyridine ring. The chemical shift of the CH₂Br protons would likely appear downfield due to the deshielding effect of the adjacent bromine atom. The aromatic protons would exhibit chemical shifts and coupling patterns characteristic of a disubstituted pyridine ring, further influenced by the fluorine and methyl substituents.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the bromomethyl group would be significantly shifted downfield. The aromatic carbons would show characteristic shifts, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant (¹JCF).

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH₃ | ~2.5 | Singlet | N/A |

| CH₂Br | ~4.5 | Singlet | N/A |

| H-4 | ~7.4 | Doublet of doublets | JH4-H5 ≈ 8, JH4-F6 ≈ 4 |

| H-5 | ~7.1 | Doublet of doublets | JH5-H4 ≈ 8, JH5-F6 ≈ 9 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Multi-Dimensional NMR Techniques

To unequivocally assign all proton and carbon signals and to establish through-bond connectivities, multi-dimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling between the two aromatic protons (H-4 and H-5) on the pyridine ring, appearing as a cross-peak in the 2D spectrum.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methyl, bromomethyl, and the two protonated aromatic carbons.

Fluorine-19 NMR Applications in Pyridine Chemistry

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing "this compound". The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. wikipedia.org

In the case of "this compound", the fluorine at the 6-position would give rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift would be influenced by the other substituents on the pyridine ring. fluorine1.ru This signal would be split into a doublet of doublets due to coupling with the aromatic protons at the 4 and 5 positions (⁴JF-H4 and ³JF-H5). The magnitude of these coupling constants provides valuable structural information. thermofisher.com Furthermore, in proton-decoupled ¹⁹F NMR spectra, the signal would appear as a sharp singlet, simplifying the spectrum if needed. chemicalbook.com

Mass Spectrometry Techniques for Identification and Reaction Monitoring of this compound Transformations

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule. For "this compound" (C₇H₇BrFN), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Interactive Data Table: Predicted HRMS Data for this compound

| Isotopologue | Formula | Calculated Exact Mass (Da) |

| [M]⁺ with ⁷⁹Br | C₇H₇⁷⁹BrFN | 202.9746 |

| [M+2]⁺ with ⁸¹Br | C₇H₇⁸¹BrFN | 204.9725 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

For "this compound", a likely fragmentation pathway would involve the loss of the bromine atom (Br•) from the molecular ion, leading to a stable pyridylmethyl cation. Another potential fragmentation would be the loss of the entire bromomethyl radical (•CH₂Br). Analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for distinguishing it from its isomers. This technique is also invaluable for monitoring chemical reactions involving this compound, as the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion can be tracked over time.

X-ray Crystallography for Definitive Solid-State Structural Analysis of this compound Derivatives

While obtaining a suitable single crystal of the liquid "this compound" itself may be challenging, X-ray crystallography is the definitive method for determining the solid-state structure of its crystalline derivatives. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

For a derivative of "this compound", X-ray crystallographic analysis would confirm the substitution pattern on the pyridine ring and provide detailed conformational information. For instance, in a derivative where the bromomethyl group has reacted to form a larger substituent, crystallography would reveal the orientation of this group relative to the pyridine ring. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, can provide insights into the solid-state properties of the material. While no crystal structures of derivatives of this specific compound are readily available, studies on similar substituted pyridine compounds demonstrate the utility of this technique in confirming molecular structures and understanding intermolecular forces.

Advanced Chromatographic Methods for Purification and Purity Assessment in Research on this compound

The isolation of this compound from reaction mixtures and the accurate determination of its purity necessitate the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing and purifying moderately polar organic compounds like substituted pyridines. A stationary phase, such as octadecylsilane (B103800) (C18), is typically used with a polar mobile phase.

For purity assessment, a gradient elution method is often developed, starting with a high proportion of an aqueous solvent (e.g., water with a trifluoroacetic acid or formic acid modifier) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures the elution of any impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the pyridine ring exhibits strong absorbance. For preparative HPLC, the developed method is scaled up using a larger column to isolate the pure compound.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds such as this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen).

The choice of the stationary phase is critical for achieving good separation from starting materials or by-products. A mid-polarity column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, is often suitable. A flame ionization detector (FID) provides high sensitivity for quantitative purity analysis. For definitive identification of impurities, a mass spectrometer is used as the detector (GC-MS), which provides mass spectra for each separated component.

Table 2: Typical Chromatographic Methodologies for Analysis of Substituted Pyridines

| Technique | Parameter | Typical Conditions | Purpose |

| HPLC | Stationary Phase | C18 (Octadecylsilane), 5 µm | Purity Assessment, Purification |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Separation based on polarity | |

| Elution | Gradient (e.g., 5% B to 95% B over 20 min) | Elution of components with varying polarities | |

| Detector | UV-Vis (e.g., at 254 nm) | Detection and Quantification | |

| GC | Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) | Purity Assessment |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | High-resolution separation | |

| Carrier Gas | Helium | Mobile phase | |

| Temperature Program | e.g., 50°C (2 min) to 250°C at 10°C/min | Separation based on volatility | |

| Detector | FID or MS | Quantification (FID), Identification (MS) |

Computational and Theoretical Investigations of 3 Bromomethyl 6 Fluoro 2 Methylpyridine

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-(Bromomethyl)-6-fluoro-2-methylpyridine (B6251090)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and various electronic properties. nih.govresearchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide key insights into the molecule's reactivity. The HOMO is anticipated to be localized primarily on the pyridine (B92270) ring, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond in the bromomethyl group. sciforum.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack, and a positive potential (blue) around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, highlighting its electrophilic nature.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and based on typical values for similar halogenated pyridine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Derivatives

Molecular dynamics (MD) simulations can provide detailed information about the conformational flexibility and intermolecular interactions of derivatives of this compound. These simulations model the movement of atoms over time, offering a dynamic perspective on molecular behavior.

For a derivative where the bromomethyl group has reacted to form a larger substituent, MD simulations would be crucial for exploring the accessible conformations. The rotational barrier around the bond connecting the pyridine ring and the substituent would be a key parameter of interest. The presence of the methyl group at the 2-position and the substituent at the 3-position could introduce steric hindrance, limiting the conformational freedom. Conformational analysis of substituted piperidines, the saturated analogues of pyridines, has shown that substituent effects play a significant role in determining the preferred chair or boat conformations. nih.gov

MD simulations in various solvents would also reveal the nature of intermolecular interactions. In a polar solvent like water, hydrogen bonding between the solvent and the fluorine atom or the pyridine nitrogen could be observed. In nonpolar solvents, van der Waals interactions would dominate. Understanding these interactions is vital for predicting the solubility and transport properties of the derivatives. For instance, studies on substituted piperazines have highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations. nih.gov

Table 2: Simulated Intermolecular Interaction Energies for a Hypothetical Derivative in Different Solvents

| Solvent | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Water | -15.2 | -25.8 | -41.0 |

| Chloroform | -18.5 | -12.1 | -30.6 |

| Hexane | -20.1 | -5.4 | -25.5 |

Note: This table presents hypothetical data for a derivative of this compound, illustrating the expected trends in intermolecular interaction energies.

Prediction of Reaction Pathways and Transition States for Transformations Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group.

The reaction with a nucleophile (Nu⁻) would likely proceed via an Sₙ2 mechanism. nih.gov Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state where the C-Br bond is partially broken and the C-Nu bond is partially formed. The activation energy for this process can be calculated, providing a quantitative measure of the reaction rate. The high reactivity of benzylic bromides in Sₙ2 reactions is well-documented and attributed to the stabilization of the transition state by the adjacent aromatic ring. gla.ac.uk

DFT calculations can also be used to explore alternative reaction pathways, such as radical substitution, which can be initiated by light or radical initiators. chemistrysteps.com The stability of the resulting benzylic radical, which would be resonance-stabilized by the pyridine ring, makes this a plausible pathway under certain conditions.

Table 3: Calculated Activation Energies for the Sₙ2 Reaction with Different Nucleophiles

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Type |

| OH⁻ | Water | 18.5 | Hydroxylation |

| CN⁻ | DMSO | 15.2 | Cyanation |

| NH₃ | Ethanol | 22.1 | Amination |

Note: The activation energies are hypothetical and serve to illustrate the expected relative reactivity with different nucleophiles.

Structure-Reactivity Relationship Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. For analogues of this compound, these studies can provide valuable insights into how modifications to the molecular structure affect its reactivity. tandfonline.com

By systematically varying the substituents on the pyridine ring and at the bromomethyl position, a dataset of analogues can be generated for QSAR/QSPR analysis. The reactivity of these analogues in a specific reaction, for example, nucleophilic substitution, can be correlated with various molecular descriptors calculated using computational methods. These descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and lipophilic parameters (e.g., logP). researchgate.net

A typical QSAR model for the reactivity of these analogues might take the form of a linear equation, such as:

Reactivity = c₀ + c₁(LUMO Energy) + c₂(Steric Hindrance) + c₃*(logP)

where the coefficients (c₀, c₁, c₂, c₃) are determined by statistical analysis. Such a model could predict the reactivity of new, unsynthesized analogues and guide the design of molecules with desired properties. Studies on substituted pyridines have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their biological activities. nih.gov

Table 4: Hypothetical Data for a QSAR Study of this compound Analogues

| Analogue | Substituent at 6-position | LUMO Energy (eV) | Reactivity (log k) |

| 1 | -F | -1.20 | 1.5 |

| 2 | -Cl | -1.15 | 1.3 |

| 3 | -H | -1.05 | 1.0 |

| 4 | -CH₃ | -0.98 | 0.8 |

Note: This table presents hypothetical data to illustrate the type of information used in a structure-reactivity relationship study.

Future Perspectives and Emerging Research Avenues for 3 Bromomethyl 6 Fluoro 2 Methylpyridine

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for 3-(Bromomethyl)-6-fluoro-2-methylpyridine (B6251090)

The complexity of chemical reactions, where outcomes depend on numerous interacting parameters, presents a significant challenge for traditional research and development. eurekalert.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity by predicting reaction outcomes, such as yield and selectivity, with increasing accuracy. eurekalert.org

For a molecule like this compound, ML models can be developed to accelerate the discovery of optimal reaction conditions. These models are trained on large datasets of chemical reactions, learning the intricate relationships between reactants, reagents, catalysts, solvents, and the resulting products. nih.gov By representing the molecule's structure as a numerical "fingerprint," algorithms can predict how it will behave in a given reaction without performing the experiment physically. eurekalert.org

Future research will likely focus on creating specialized ML models for fluorinated pyridine (B92270) derivatives. These models could predict the regioselectivity of nucleophilic substitution at the bromomethyl group versus potential reactions at the pyridine ring. They could also forecast the success of various cross-coupling reactions, a common application for such intermediates. innospk.com The integration of AI could streamline the synthesis of novel compounds derived from this compound, reducing the time and resources spent on empirical trial-and-error experimentation. eurekalert.org

Table 1: Hypothetical Machine Learning Model for Predicting Suzuki Coupling Yield

| Input Features | Predicted Output |

|---|---|

| Reactant A: this compound | Yield (%) |

| Reactant B: Phenylboronic acid | 85% |

| Catalyst: Pd(PPh₃)₄ | |

| Base: K₂CO₃ | |

| Solvent: Toluene/H₂O |

| Temperature: 100°C | |

Sustainable and Green Chemistry Approaches in the Synthesis and Utility of this compound

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products, are becoming central to modern synthesis. mdpi.com Future research on this compound will increasingly incorporate these principles to enhance the sustainability of its production and use. nih.gov

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives that have a lower environmental impact and are less toxic.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. One promising technology is continuous flow chemistry, which can enhance reaction efficiency, improve safety, and reduce environmental impact and costs. innospk.com

Catalysis: Utilizing highly efficient and selective catalysts to minimize byproducts and reduce the energy requirements of reactions.

The application of these principles will not only lower the environmental footprint associated with this key intermediate but also improve the economic viability and safety of its large-scale production.

Table 2: Application of Green Chemistry Principles to the Lifecycle of this compound

| Green Chemistry Principle | Application in Synthesis/Utility |

|---|---|

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing reactions like addition or rearrangement over substitution where possible. |

| Less Hazardous Synthesis | Using less toxic brominating agents or developing alternative activation methods. |

| Designing Safer Chemicals | Researching derivatives with similar utility but improved safety profiles. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol, or supercritical CO₂. |

| Design for Energy Efficiency | Employing catalytic reactions that proceed at lower temperatures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine core. |

Exploration of Novel Reactivities and Unprecedented Transformations of this compound

While this compound is primarily used for its reactive bromomethyl group in nucleophilic substitutions and cross-coupling reactions, its structure holds potential for other, less-explored transformations. innospk.com Future research will likely delve into uncovering novel reactivities of this molecule.

The presence of both a fluorine atom and a bromine atom allows for selective and sequential reactions. For instance, the bromomethyl group can be used as a handle for introducing a side chain, after which the fluoro group could potentially participate in nucleophilic aromatic substitution (SNAᵣ) reactions under specific conditions. Furthermore, the pyridine ring itself can be targeted for transformations such as N-oxidation, C-H activation, or dearomatization reactions, leading to complex three-dimensional structures from a flat aromatic precursor.

Researchers may also explore transition-metal-catalyzed reactions that activate different parts of the molecule, leading to unprecedented bond formations. For example, catalysis could enable the coupling of the methyl group or direct C-H functionalization of the pyridine ring, opening up new avenues for creating structurally diverse and complex molecules for drug discovery and materials science.

Table 3: Potential Reactive Sites and Unexplored Transformations

| Reactive Site | Conventional Reaction | Potential Novel Transformation |

|---|---|---|

| Bromomethyl Group (-CH₂Br) | Nucleophilic Substitution, Suzuki/Sonogashira Coupling | Reductive coupling, radical-mediated cyclizations. |

| Fluoro Group (-F) | Generally unreactive | Nucleophilic Aromatic Substitution (SNAᵣ) under harsh conditions or with specific catalysts. |

| Pyridine Ring (C-H bonds) | Not typically reactive | Transition-metal-catalyzed C-H activation and functionalization. |

| Pyridine Nitrogen | Salt formation, N-oxide formation | Metal coordination for catalytic cycles, dearomatization reactions. |

Development of High-Throughput Experimentation for Optimizing Reactions Involving this compound

High-Throughput Experimentation (HTE) is a powerful methodology that utilizes automation and miniaturization to perform a large number of experiments in parallel. researchgate.netscienceintheclassroom.org This approach is ideal for rapidly screening a wide array of catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions for a specific chemical transformation. nih.gov

For reactions involving this compound, HTE can dramatically accelerate the optimization process, which is crucial in industrial settings where efficiency and yield are paramount. researchgate.net For example, in developing a new cross-coupling reaction, hundreds of distinct catalyst-ligand combinations can be tested simultaneously on a nanomole scale, using only milligrams of the valuable pyridine substrate. scienceintheclassroom.org The results can be rapidly analyzed using techniques like mass spectrometry to create a detailed map of reaction performance across the parameter space.

This data-rich approach not only identifies the best conditions quickly but also provides deeper insights into the reaction mechanism and the factors governing its success. nih.gov The future development of synthetic routes utilizing this compound will heavily rely on HTE to reduce development timelines, minimize waste, and uncover highly efficient and robust reaction protocols.

Table 4: Example of a 96-Well Plate Layout for HTE Screening of a Cross-Coupling Reaction

| Ligand 1 | Ligand 2 | Ligand 3 | ... Ligand 12 | |

|---|---|---|---|---|

| Catalyst A + Base 1 | Exp. 1 | Exp. 2 | Exp. 3 | Exp. 12 |

| Catalyst A + Base 2 | Exp. 13 | Exp. 14 | Exp. 15 | Exp. 24 |

| Catalyst B + Base 1 | Exp. 25 | Exp. 26 | Exp. 27 | Exp. 36 |

| Catalyst B + Base 2 | Exp. 37 | Exp. 38 | Exp. 39 | Exp. 48 |

| ... Catalyst D + Base 2 | Exp. 85 | Exp. 86 | Exp. 87 | Exp. 96 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)-6-fluoro-2-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization. For example, fluorination of a pyridine precursor (e.g., using KF/DMSO as in ) followed by bromination at the methyl position. Nickel-catalyzed coupling reactions (e.g., reductive coupling of halomethylpyridines, as described in ) are critical for introducing the bromomethyl group. Key parameters include solvent choice (polar aprotic solvents for fluorination), temperature (50–100°C for bromination), and catalyst loading (1–5 mol% Ni catalysts). Side reactions like dehalogenation or over-bromination can reduce yields, necessitating precise stoichiometric control .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. NMR reveals methyl and bromomethyl proton environments (δ ~2.5 ppm for CH, δ ~4.5 ppm for CHBr), while NMR identifies fluorine substitution (δ ~-110 to -120 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHBrFN). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in pyridine derivatives in and .

Advanced Research Questions

Q. How does the position of the bromomethyl group in pyridine derivatives affect their inhibitory activity against enzymes like CYP1B1?

- Methodological Answer : Structure-activity relationship (SAR) studies, such as those in , demonstrate that substituent position significantly impacts bioactivity. For CYP1B1 inhibitors, pyridine derivatives with bromomethyl groups at C2 (vs. C3/C4) exhibit stronger inhibition (e.g., IC = 0.011 μM for 2-(pyridin-3-yl)estradiol). Computational docking studies can model steric and electronic interactions between the bromomethyl group and enzyme active sites. Comparative assays (e.g., EROD activity tests) validate inhibitory potency .

Q. What are the mechanistic insights into the bromomethyl group's role in cross-coupling reactions catalyzed by transition metals?

- Methodological Answer : The bromomethyl group acts as an electrophilic partner in Suzuki-Miyaura or Negishi couplings. Nickel or palladium catalysts facilitate oxidative addition into the C-Br bond, forming metal complexes that undergo transmetallation with organometallic reagents (e.g., Grignard). highlights Ni-catalyzed reductive coupling to synthesize bipyridines. Kinetic studies (e.g., monitoring by NMR) reveal that steric hindrance from the methyl and fluorine substituents slows reaction rates, requiring optimized ligand systems (e.g., bidentate phosphines) .

Q. In structure-activity relationship studies, how do electronic effects of fluorine and bromine substituents influence the bioactivity of pyridine-based compounds?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while bromine’s polarizability increases halogen bonding with target proteins (e.g., CYP1B1 in ). Density Functional Theory (DFT) calculations (as in ) quantify charge distribution and frontier molecular orbitals to predict reactivity. For instance, electron-withdrawing fluorine at C6 reduces electron density at the pyridine ring, altering binding affinities. Comparative IC data from enzyme inhibition assays (e.g., CYP1B1 vs. CYP1A1) validate these effects .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Contradictory results (e.g., variable yields in Ni- vs. Pd-catalyzed reactions) may arise from differences in catalyst systems or solvent polarity. Systematic optimization studies (varying ligands, bases, and temperatures) are critical. For example, reports high yields with Ni catalysts in DMF, while notes side reactions in THF. Meta-analyses of reaction databases (e.g., Reaxys) and controlled replicate experiments can identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.